1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-3-7-19(8-4-17)27-11-13-28(14-12-27)22-21-15-20(26-29(21)10-9-25-22)16-1-5-18(24)6-2-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZLLCSRWFXFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorophenylpiperazine and 4-fluorophenylhydrazine can be catalyzed by a base to form the desired pyrazolopyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-Pyrazine/Pyridine Derivatives
Key Observations :
- Substitution with 4-fluorophenyl vs. 4-chlorophenyl (as in ’s compound) alters electronic properties: fluorine’s electronegativity may improve metabolic stability, while chlorine’s bulkiness could affect steric interactions .
Piperazine Derivatives with Halogenated Aromatic Groups
Key Observations :
- The target compound’s pyrazolo-pyrazine system distinguishes it from simpler piperazine derivatives (e.g., benzhydrylpiperazines in ), which lack fused heterocyclic systems and exhibit broader receptor promiscuity .
- Thiadiazole and thiazole analogs (e.g., ) introduce sulfur, which may enhance binding to metal-containing enzymes or alter pharmacokinetics .
Fluorophenyl-Substituted Piperazine Compounds
Key Observations :
- The target compound’s dual halogenation (Cl and F) may confer selectivity over mono-halogenated analogs like 4-FPP, which primarily target serotonin receptors .
- MC4R antagonists (e.g., ’s compound) share fluorophenyl-piperazine motifs but incorporate bulkier substituents (e.g., naphthyl), suggesting the target compound’s pyrazolo-pyrazine system could balance potency and selectivity .
Biological Activity
1-(4-Chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound's chemical formula is , and it features multiple aromatic rings, including chlorophenyl and fluorophenyl groups, as well as a piperazine core. The presence of these functional groups suggests potential interactions with various biological targets, particularly in neuropharmacology.
1. Dopamine Receptor Affinity
Research indicates that derivatives of piperazine compounds often exhibit significant affinity for dopamine receptors. For instance, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated an IC50 value of 0.057 nM for the dopamine D4 receptor, highlighting the potential of piperazine derivatives in targeting dopaminergic pathways . While specific data on the target compound is limited, its structural similarities suggest a comparable profile.
2. Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of pyrazole derivatives. A series of compounds were synthesized and evaluated against Mycobacterium tuberculosis, with some showing promising IC90 values ranging from 3.73 to 40.32 µM . Given that our compound contains a pyrazole moiety, it may also exhibit similar antibacterial properties.
3. Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. For example, related piperazine compounds have been studied for their effects on fatty acid amide hydrolase (FAAH), which is involved in lipid signaling pathways . Inhibition of FAAH can lead to increased levels of endocannabinoids, which are known to modulate pain and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. The presence of halogen substituents (like chlorine and fluorine) has been shown to enhance receptor binding affinity and selectivity . The positioning of these groups can significantly influence pharmacokinetics and pharmacodynamics.
Table: Summary of Biological Activities
Case Studies
- Dopamine D4 Receptor Study : A study highlighted the selectivity of certain piperazine derivatives towards dopamine receptors, particularly D4 over D2 receptors. This selectivity is crucial for minimizing side effects associated with broader receptor activity .
- Anti-Tubercular Research : Compounds structurally related to our target showed significant activity against Mycobacterium tuberculosis, indicating that modifications to the pyrazole ring can enhance efficacy against this pathogen .
Q & A
Basic Research Question: What are the optimized synthetic routes for 1-(4-chlorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine, and how are reaction conditions tailored to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via condensation of halogenated precursors (e.g., ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate) with fluorophenyl boronic acids under Suzuki-Miyaura coupling conditions .
- Step 2: Introduction of the piperazine moiety through nucleophilic substitution or Buchwald-Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .
- Critical Optimization:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control: Reactions often proceed at 80–110°C to balance kinetics and side-product formation .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures >95% purity .
Basic Research Question: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing 4-fluorophenyl vs. 4-chlorophenyl environments) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% for biological assays) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 450.12) and isotopic patterns .
Basic Research Question: What in vitro assays are recommended for initial pharmacological screening?
Methodological Answer:
- Kinase Inhibition Assays: Use ADP-Glo™ or fluorescence polarization assays to evaluate inhibition of protein kinases (e.g., JAK2 or EGFR) at 1–10 µM concentrations .
- Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) assess IC₅₀ values .
- Solubility Profiling: Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Question: How can structure-activity relationship (SAR) studies guide structural modifications to enhance bioactivity?
Methodological Answer:
- Key Substituent Analysis:
- Methodology:
Advanced Research Question: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets using standardized assays (e.g., uniform kinase panel screens) to isolate protocol variability .
- Structural Validation: Re-examine compound purity via X-ray crystallography to rule out batch-specific impurities .
- Mechanistic Profiling: Conduct time-resolved FRET assays to distinguish direct inhibition vs. allosteric modulation .
Advanced Research Question: What computational strategies predict the compound’s binding mode with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-enzyme complexes (e.g., JAK2) over 100 ns to assess binding stability .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., replacing Cl with F) to prioritize analogs .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron density shifts during enzyme catalysis to refine binding hypotheses .
Advanced Research Question: How can pharmacokinetic properties (e.g., solubility, half-life) be optimized through structural modifications?
Methodological Answer:
- LogP Reduction: Introduce polar groups (e.g., -OH or -SO₃H) to the piperazine ring while monitoring ClogP via ChemDraw .
- Pro-drug Strategies: Esterify hydroxyl groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Metabolic Stability Assays: Use liver microsomes (human/rat) to identify vulnerable sites (e.g., piperazine N-oxidation) for blocking .
Advanced Research Question: What challenges arise in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Bottlenecks:
- Low Yield in Coupling Steps: Optimize Pd catalyst loading (0.5–2 mol%) and ligand ratios (1:1.2 Pd:ligand) .
- Purification at Scale: Replace column chromatography with crystallization (solvent: ethanol/water) for cost efficiency .
- Quality Control: Implement inline PAT (Process Analytical Technology) tools for real-time HPLC monitoring .
Advanced Research Question: How is cross-reactivity with off-target enzymes assessed?
Methodological Answer:
- Selectivity Screening: Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler®) at 1 µM to identify off-target hits .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in cell lysates by measuring thermal stabilization of intended kinases .
Advanced Research Question: What best practices validate target engagement in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
